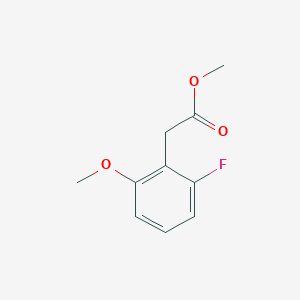

Methyl 2-(2-fluoro-6-methoxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-fluoro-6-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-9-5-3-4-8(11)7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEPCLQWACSVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743823 | |

| Record name | Methyl (2-fluoro-6-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263379-06-1 | |

| Record name | Methyl (2-fluoro-6-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

alternative synthesis routes for Methyl 2-(2-fluoro-6-methoxyphenyl)acetate

An In-depth Technical Guide to Alternative Synthesis Routes for Methyl 2-(2-fluoro-6-methoxyphenyl)acetate

Introduction

This compound is a key substituted phenylacetic acid derivative. Its structural motif is of significant interest to the pharmaceutical and agrochemical industries, often serving as a crucial building block in the synthesis of complex bioactive molecules. For instance, the closely related 2-(2,6-difluorophenyl)acetic acid is a precursor in the synthesis of Suzetrigine, a novel, non-opioid inhibitor of the NaV1.8 sodium channel for pain management.[1] The strategic placement of the fluoro and methoxy groups on the phenyl ring imparts unique electronic and lipophilic properties, which can profoundly influence the pharmacological profile of the final active pharmaceutical ingredient (API).

The demand for efficient, scalable, and cost-effective methods for producing such intermediates is paramount in drug development. This guide provides an in-depth analysis of several alternative synthetic routes to this compound, designed for researchers, chemists, and process development professionals. Each route is evaluated based on its chemical logic, practicality, and potential for scale-up, moving beyond a simple recitation of steps to explain the causality behind the experimental choices.

Retrosynthetic Analysis: Deconstructing the Target

A logical starting point for designing any synthesis is to work backward from the target molecule. The primary retrosynthetic disconnections for this compound involve the ester functional group and the carbon-carbon bond linking the aromatic ring to the acetate side chain. This analysis reveals several key precursors and corresponding synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights three primary strategic approaches that will be explored in detail:

-

Route 1: Late-stage esterification of a pre-formed phenylacetic acid core.

-

Route 2: Construction of the aryl-acetic acid bond via palladium-catalyzed cross-coupling.

-

Route 3: Elaboration of the side chain from a functionalized benzaldehyde derivative.

Route 1: Cyanide Pathway Followed by Hydrolysis and Esterification

This classical and often high-yielding route builds the phenylacetic acid framework from a corresponding benzyl halide via a nitrile intermediate. The subsequent hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification, are robust and well-understood transformations.

Causality and Strategic Choices

-

Why the Cyanide Route? The nucleophilic substitution of a benzylic halide with a cyanide anion (SN2 reaction) is a highly efficient method for carbon-carbon bond formation, extending the carbon chain by one. This makes it a direct and powerful way to install the required CH₂CN group.

-

Managing Toxicity: The primary drawback of this route is the use of highly toxic cyanide salts (e.g., NaCN or KCN).[2] For industrial applications, this necessitates stringent safety protocols, specialized equipment, and waste treatment procedures.

-

Hydrolysis and Esterification: The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions.[3] Subsequent Fischer esterification is an equilibrium-driven process catalyzed by a strong acid, where using the alcohol (methanol) as the solvent drives the reaction to completion, ensuring high conversion to the desired methyl ester.[4]

Synthetic Workflow

Caption: Workflow for the Cyanide-based synthesis route.

Experimental Protocol: Fischer Esterification

This protocol describes the final step, converting the carboxylic acid to the target methyl ester.

-

Setup: To a solution of 2-(2-fluoro-6-methoxyphenyl)acetic acid (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, ~10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[5]

-

Workup: After cooling to room temperature, carefully neutralize the excess acid by adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Route 2: Palladium-Catalyzed α-Arylation of an Acetate Synthon

This modern approach leverages the power of transition-metal catalysis to directly form the crucial aryl-CH₂ bond. It offers a convergent and often more flexible alternative to the classical multi-step methods.

Causality and Strategic Choices

-

The Power of Palladium: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have revolutionized C-N and C-C bond formation. The α-arylation of esters is an extension of this chemistry, coupling an aryl halide with an ester enolate.[6][7]

-

Enolate Generation: The key to this reaction is the generation of the ester enolate. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) are required to deprotonate the α-carbon of the acetate synthon without competing side reactions like saponification.

-

Ligand Selection: The choice of phosphine ligand is critical for the success of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are often employed to promote the challenging reductive elimination step and prevent β-hydride elimination.[8]

-

Alternative Nucleophiles: Instead of generating an enolate from an acetate, one can use organotrifluoroborate salts as the nucleophilic partner in a Suzuki-Miyaura type cross-coupling with a 2-chloroacetate derivative. This method avoids the need for strong bases and low temperatures.[9]

Synthetic Workflow

Sources

- 1. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile | MDPI [mdpi.com]

- 2. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]

- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

- 8. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of Methyl 2-(2-fluoro-6-methoxyphenyl)acetate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Methyl 2-(2-fluoro-6-methoxyphenyl)acetate is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The unique substitution pattern of the phenyl ring—featuring a fluorine atom and a methoxy group ortho to the acetate side chain—imparts specific steric and electronic properties that can be strategically exploited. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of target molecules, while the methoxy group can act as a handle for further functionalization or influence the conformation of the molecule. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols for its synthesis and subsequent transformations.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the fundamental properties of a reagent is crucial for its effective application.

| Property | Value |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid |

| CAS Number | 1263379-06-1[1] |

Core Synthetic Applications

This compound serves as a linchpin for the introduction of the 2-fluoro-6-methoxyphenylacetyl moiety. Its primary modes of reactivity center around the ester functionality and the activated α-carbon.

Synthesis of this compound

The most direct route to this compound is the Fischer esterification of the corresponding carboxylic acid. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Protocol 1: Fischer Esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid

This protocol details the acid-catalyzed esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid using methanol.

Causality Behind Experimental Choices:

-

Methanol as Solvent and Reagent: Using a large excess of methanol drives the reaction equilibrium towards the product side, maximizing the yield.

-

Sulfuric Acid as Catalyst: A strong mineral acid like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

-

Reflux Conditions: The reaction is heated to reflux to increase the reaction rate.

-

Aqueous Work-up with Sodium Bicarbonate: This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid.

Materials:

-

2-(2-fluoro-6-methoxyphenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-(2-fluoro-6-methoxyphenyl)acetic acid (1 equivalent) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

α-Carbon Functionalization via Enolate Alkylation

The protons on the carbon alpha to the carbonyl group of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of diverse substituents at the α-position.

Protocol 2: α-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the enolate derived from this compound.

Causality Behind Experimental Choices:

-

Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, ideal for quantitatively generating the enolate without competing addition to the ester carbonyl.

-

Anhydrous Tetrahydrofuran (THF): THF is an aprotic solvent that is stable to strong bases and effectively solvates the lithium cation.

-

Low Temperature (-78 °C): The enolate is formed at low temperature to prevent side reactions such as self-condensation (Claisen condensation).

-

Electrophile: A reactive electrophile such as an alkyl halide is used to introduce the desired alkyl group.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask

-

Syringes and needles

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equivalents) to the cooled THF.

-

Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the α-alkylated product.

Synthesis of Amides and Heterocycles

The ester functionality of this compound can be readily converted to amides, which are prevalent in bioactive molecules. Furthermore, the acetate moiety can be utilized in cyclocondensation reactions to construct various heterocyclic systems.

Protocol 3: Amide Formation via Aminolysis

This protocol outlines the direct conversion of the methyl ester to an amide using an amine.

Causality Behind Experimental Choices:

-

Heating: The direct aminolysis of an ester is often slow at room temperature and requires heating to proceed at a reasonable rate.

-

Neat or High Concentration: The reaction is often run with the amine as the solvent or at high concentrations to favor the forward reaction.

Materials:

-

This compound

-

Amine (e.g., methylamine, benzylamine)

-

Sealed tube or pressure vessel

-

Methanol (optional, as a solvent)

Procedure:

-

Place this compound (1 equivalent) and the desired amine (2-10 equivalents, or as solvent) in a sealed tube.

-

If the amine is a solid or to aid in dissolution, a minimal amount of a polar solvent like methanol can be added.

-

Seal the tube and heat the mixture to 80-120 °C for 12-48 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Protocol 4: Synthesis of Pyridazinone Derivatives

This protocol describes a potential cyclocondensation reaction with hydrazine to form a pyridazinone, a common scaffold in medicinal chemistry.

Causality Behind Experimental Choices:

-

Hydrazine: Hydrazine acts as a dinucleophile, first forming a hydrazide with the ester and then undergoing intramolecular cyclization.

-

Ethanol as Solvent: Ethanol is a common solvent for such condensations and is compatible with both the ester and hydrazine.

-

Reflux Conditions: Heating is necessary to drive the condensation and cyclization steps.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

Sources

Application Notes & Protocols: Methyl 2-(2-fluoro-6-methoxyphenyl)acetate in Advanced Material Science

Prepared for: Researchers, scientists, and drug development professionals exploring novel applications of specialized chemical entities.

Introduction: Unlocking the Potential of a Unique Fluorinated Aromatic Ester

Methyl 2-(2-fluoro-6-methoxyphenyl)acetate is a substituted phenylacetate ester characterized by the presence of both a fluorine atom and a methoxy group on the phenyl ring. While its primary documented use lies as a key intermediate in the synthesis of complex pharmaceutical compounds, its unique substitution pattern suggests significant, yet largely unexplored, potential within the realm of material science.[1] The electronic properties conferred by the ortho-fluoro and -methoxy groups can influence reactivity and the physical properties of materials derived from this molecule. The ester functionality provides a versatile chemical handle for further modification, such as hydrolysis to a carboxylic acid or transesterification to create novel monomers.

This document provides detailed application notes and exemplary protocols for the potential use of this compound in two promising areas of material science: as a precursor for specialty fluorinated polymers and as a surface modifying agent for creating low-energy surfaces.

PART 1: Specialty Fluorinated Polymer Precursor

The introduction of fluorine into polymers is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and low surface energy.[2][3][4] this compound can be envisioned as a precursor to a novel acrylate monomer, which can then be polymerized to create specialty polymers with unique optical and surface properties. The presence of the bulky, substituted phenyl group would also influence the polymer's mechanical and thermal characteristics.

A related compound, octyl 2-fluoro-6-methoxyphenylcyanoacrylate, has been successfully synthesized and copolymerized with styrene, demonstrating the feasibility of incorporating this substituted phenyl moiety into polymer chains.[5]

Conceptual Workflow: From Ester to Polymer

The overall strategy involves a two-step process: first, the conversion of the methyl ester to a more readily polymerizable acrylate monomer, and second, the free-radical polymerization of this monomer.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

Application Note: Strategies for the Enantioselective Synthesis of Methyl 2-(2-fluoro-6-methoxyphenyl)acetate Derivatives

Abstract

Chiral 2-arylpropionic acids and their ester derivatives are fundamental structural motifs in a multitude of pharmaceutically active compounds, most notably the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The pharmacological activity of these molecules is often confined to a single enantiomer, making their stereocontrolled synthesis a critical objective in drug development and manufacturing.[3][4] This application note provides a detailed guide for researchers on the enantioselective synthesis of Methyl 2-(2-fluoro-6-methoxyphenyl)acetate, a key precursor for advanced pharmaceutical intermediates. We will explore three field-proven strategies: Palladium-Catalyzed Asymmetric α-Arylation, Asymmetric Hydrogenation of an unsaturated precursor, and a classical Chiral Auxiliary-Mediated approach. Each section elucidates the underlying chemical principles, provides detailed, step-by-step protocols, and presents quantitative data to guide method selection and optimization.

Introduction: The Importance of Stereocontrol

The target molecule, this compound, possesses a single stereocenter at the α-carbon. The spatial arrangement of substituents around this center is crucial, as the two enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] For instance, (S)-ibuprofen is over 100 times more potent in inhibiting prostaglandin synthesis than its (R)-counterpart.[5] Therefore, developing synthetic routes that can selectively produce the desired enantiomer in high purity is not merely an academic exercise but a necessity for creating safer and more effective medicines.

The primary challenge lies in effectively controlling the three-dimensional space during the formation of the critical α-aryl C-C bond or a subsequent stereocenter-defining transformation. The strategies discussed herein offer distinct solutions to this fundamental problem.

Figure 1: Overview of primary strategies for enantioselective synthesis.

Strategy 1: Palladium-Catalyzed Asymmetric α-Arylation

Direct α-arylation of ester enolates is one of the most powerful and atom-economical methods for constructing the C(sp³)–C(sp²) bond present in our target molecule.[6][7] The success of an enantioselective variant hinges on a carefully designed chiral ligand that coordinates to the palladium center and orchestrates the stereochemical outcome of the C-C bond-forming reductive elimination step.

Causality and Mechanistic Insight: The catalytic cycle, pioneered by researchers like Hartwig and Buchwald, generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II)-Aryl complex.

-

Enolate Coordination: A base generates an ester enolate, which then coordinates to the Pd(II) center.

-

Reductive Elimination: The aryl and enolate groups couple, forming the desired product and regenerating the Pd(0) catalyst.

The chiral ligand, typically a bulky, electron-rich phosphine, influences the geometry of the Pd(II) complex, creating a chiral pocket.[8] This environment forces the coupling partners to adopt a specific orientation, leading to the preferential formation of one enantiomer. Using silyl ketene acetals as enolate precursors, as developed by Gong and coworkers, offers a milder alternative to strong bases, which can often lead to side reactions or racemization.[9][10]

Figure 2: Simplified catalytic cycle for Pd-catalyzed asymmetric α-arylation.

Protocol 1: Asymmetric α-Arylation of a Silyl Ketene Acetal

This protocol is adapted from established methods for the enantioselective α-arylation of esters to form tertiary stereocenters.[9][10]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Chiral monophosphine ligand (e.g., (R)-H₈-BINOL-derived monophosphine or similar)

-

1-Bromo-2-fluoro-6-methoxybenzene

-

(1-Methoxyvinyloxy)trimethylsilane (MOM-protected silyl ketene acetal of methyl acetate)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Procedure:

-

Catalyst Pre-formation: In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the chiral phosphine ligand (0.012 mmol, 1.2 mol%) to an oven-dried Schlenk tube. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.

-

Reaction Assembly: To the catalyst solution, add 1-bromo-2-fluoro-6-methoxybenzene (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.2 mmol, 1.2 equiv).

-

Substrate Addition: Slowly add the silyl ketene acetal (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

-

Reaction: Seal the tube and heat the reaction at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

| Catalyst System | Aryl Partner | Yield (%) | ee (%) | Reference |

| Pd(OAc)₂ / (R)-H₈-BINOL-phosphine | Aryl Triflates | 80-95 | 85-97 | [9] |

| {[P(t-Bu)₃]PdBr}₂ | Aryl Chlorides | >90 | N/A (Racemic) | [8] |

| Pd₂(dba)₃ / PtBu₃ | Aryl Bromides | 75-90 | N/A (Racemic) | [11] |

Table 1: Representative results for Pd-catalyzed α-arylation of esters. Note: Enantioselectivity is highly dependent on the specific chiral ligand used, which must be optimized for the substrate.

Strategy 2: Asymmetric Hydrogenation

This two-step approach involves creating a prochiral α,β-unsaturated ester, which is then reduced with hydrogen gas using a chiral transition-metal catalyst.[12] This method is exceptionally robust and widely used in industry for its high efficiency and turnover numbers.[13][14]

Causality and Mechanistic Insight:

-

Precursor Synthesis: The required precursor, Methyl 2-(2-fluoro-6-methoxyphenyl)acrylate, can be synthesized via a Knoevenagel condensation between 2-fluoro-6-methoxybenzaldehyde and a suitable acetate derivative.[15]

-

Asymmetric Hydrogenation: The C=C double bond of the acrylate coordinates to a chiral metal complex (typically Rhodium or Ruthenium with a chiral diphosphine ligand like BINAP).[16][17] Hydrogen gas then adds across the double bond in a stereocontrolled manner, directed by the chiral ligand environment. The substrate's ability to chelate to the metal center is key for achieving high enantioselectivity.

Figure 3: Workflow for the Asymmetric Hydrogenation strategy.

Protocol 2: Asymmetric Hydrogenation of Methyl 2-(2-fluoro-6-methoxyphenyl)acrylate

Part A: Synthesis of the Acrylate Precursor

-

To a solution of 2-fluoro-6-methoxybenzaldehyde (10 mmol) and methyl cyanoacetate (11 mmol) in 30 mL of toluene, add piperidine (1 mmol).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until water evolution ceases.

-

Cool the reaction, wash with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography to yield the acrylate precursor.

Part B: Asymmetric Hydrogenation Materials:

-

Methyl 2-(2-fluoro-6-methoxyphenyl)acrylate (from Part A)

-

[Rh(COD)₂(S,S)-Et-DuPhos)]BF₄ or a similar chiral Rhodium or Ruthenium catalyst

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the acrylate substrate (1.0 mmol) and the chiral rhodium catalyst (0.005 mmol, 0.5 mol%).

-

Add 10 mL of degassed methanol.

-

Seal the liner inside the autoclave. Purge the vessel with argon gas three times, followed by hydrogen gas three times.

-

Pressurize the vessel with H₂ gas (e.g., 5-20 bar).

-

Stir the reaction at room temperature for 12-16 hours.

-

Carefully vent the autoclave. Remove the solvent under reduced pressure.

-

The crude product can be purified by passing through a short plug of silica gel if necessary.

-

Determine conversion by ¹H NMR and enantiomeric excess by chiral HPLC.

| Catalyst | Substrate Type | Pressure (bar) | Yield (%) | ee (%) | Reference |

| Rh-DuanPhos | α-Enol Acetate | 10 | >99 | >99 | [16] |

| Ni-iPr-BQX | α-Substituted Acrylic Acids | 50 | 98 | 96 | [13] |

| Ru-BINAP | α,β-Unsaturated Esters | 4 | >95 | >96 | [12] |

Table 2: Representative results for asymmetric hydrogenation. Catalyst and conditions must be screened for optimal performance with the specific substrate.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

This classical yet highly reliable strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[18] The auxiliary's inherent stereochemistry then directs a subsequent reaction, in this case, alkylation, to occur with high diastereoselectivity. The final step involves cleaving the auxiliary to reveal the enantiopure product.[19]

Causality and Mechanistic Insight: Evans' oxazolidinones are among the most effective chiral auxiliaries.[] The auxiliary is first acylated with an acetate unit. Deprotonation with a strong base like LDA or NaHMDS forms a rigid, chelated Z-enolate. The bulky substituent on the auxiliary (e.g., isopropyl or benzyl) effectively blocks one face of the enolate. Consequently, an incoming electrophile, such as 2-fluoro-6-methoxybenzyl bromide, can only approach from the less hindered face, leading to the formation of one diastereomer in high excess. The auxiliary can then be cleaved under mild conditions (e.g., with sodium methoxide) to yield the desired methyl ester.

Figure 4: Workflow for the Chiral Auxiliary-mediated approach.

Protocol 3: Diastereoselective Alkylation using an Evans Auxiliary

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or similar Evans auxiliary)

-

n-Butyllithium (n-BuLi)

-

Acetyl chloride

-

Lithium diisopropylamide (LDA)

-

2-Fluoro-6-methoxybenzyl bromide (requires synthesis from the corresponding alcohol)

-

Sodium methoxide (NaOMe)

-

Anhydrous THF, methanol

Procedure:

-

Acylation: Dissolve the oxazolidinone auxiliary (10 mmol) in anhydrous THF (40 mL) and cool to -78 °C. Add n-BuLi (10.5 mmol) dropwise and stir for 15 min. Add acetyl chloride (11 mmol) and allow the reaction to warm slowly to 0 °C over 1 hour. Quench with water and perform a standard extractive workup to get the N-acetyl oxazolidinone.

-

Enolate Formation: Dissolve the N-acetyl product (9 mmol) in anhydrous THF (35 mL) and cool to -78 °C. Add LDA (1.1 equiv, freshly prepared or commercial solution) dropwise. Stir for 30 minutes to form the lithium enolate.

-

Alkylation: In a separate flask, dissolve 2-fluoro-6-methoxybenzyl bromide (10 mmol) in 10 mL of THF. Add this solution to the enolate at -78 °C. Stir for 4 hours at -78 °C, then allow to warm to -20 °C and hold for an additional 2 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the alkylated product. Determine diastereomeric excess (de) by ¹H NMR or HPLC.

-

Auxiliary Cleavage: Dissolve the purified product (8 mmol) in anhydrous methanol (30 mL). Add sodium methoxide (1.2 equiv) and stir at room temperature for 2-4 hours.

-

Isolation: Neutralize the reaction with 1M HCl. Remove most of the methanol under reduced pressure. Add water and extract with diethyl ether. The ether layer contains the target methyl ester. The aqueous layer can be further processed to recover the chiral auxiliary. Purify the ester by column chromatography.

| Auxiliary Type | Electrophile | de (%) | Overall Yield (%) | Reference |

| Evans Oxazolidinone | Alkyl Halides | >98 | 70-90 | [] |

| Pseudoephedrine Amide | Alkyl Halides | >95 | 75-90 | [18] |

| SAMP/RAMP Hydrazone | Alkyl Halides | >95 | 60-85 | [] |

Table 3: Typical performance of common chiral auxiliaries in alkylation reactions.

Method Selection and Troubleshooting

-

Asymmetric Catalysis (Strategies 1 & 2) is generally preferred for large-scale synthesis due to high efficiency (low catalyst loading) and reduced waste from stoichiometric reagents. However, it requires significant initial investment in screening and optimizing catalysts and ligands. Low catalyst turnover can be an issue if impurities poison the metal center.

-

Chiral Auxiliary Methods (Strategy 3) are often more predictable and reliable on a lab scale. They are excellent for preparing initial quantities of material for biological testing. The primary drawbacks are the multi-step nature of the process and the generation of stoichiometric waste, although the auxiliary can often be recovered. A key challenge is ensuring the complete removal of the auxiliary from the final product.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several robust methodologies. Direct asymmetric α-arylation offers an elegant and convergent route, while asymmetric hydrogenation provides an industrially proven pathway with exceptional enantiocontrol. For versatility and predictability on a laboratory scale, chiral auxiliary-mediated alkylation remains a valuable and powerful tool. The choice of method will ultimately depend on the specific project requirements, including scale, cost, timeline, and available expertise. Each protocol described herein provides a solid foundation for researchers to develop and optimize the synthesis of this and other valuable chiral 2-aryl ester derivatives.

References

-

Title: A General and Efficient Method for the Palladium-Catalyzed α-Arylation of Esters Source: Journal of the American Chemical Society, 2002, 124(42), 12557-12565. URL: [Link]

-

Title: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: Organic-Chemistry.org Highlights, 2004. URL: [Link]

-

Title: An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters Source: Journal of the American Chemical Society, 2011, 133(38), 14944-14947. URL: [Link]

-

Title: Palladium-Catalyzed α-Arylation of Esters with Chloroarenes Source: Organic Letters, 2008, 10(20), 4569-4572. URL: [Link]

-

Title: Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries Source: European Journal of Organic Chemistry, 2006, 2006(17), 3821-3826. URL: [Link]

-

Title: Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes Source: Journal of the American Chemical Society, 1999, 121(16), 4062-4063. URL: [Link]

-

Title: Catalytic Enantioselective Cyclization/Cross-Coupling with Alkyl Electrophiles Source: Journal of the American Chemical Society, 2014, 136(10), 3768-3771. URL: [Link]

-

Title: Palladium-Catalyzed α-Arylation of Esters Source: Journal of the American Chemical Society, 1999, 121(48), 11008-11009. URL: [Link]

-

Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science, 2021, 12(45), 15061-15066. URL: [Link]

-

Title: Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) Source: Medical Research Journal, 2017, 2(1), 1-5. URL: [Link]

-

Title: Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst Source: ACG Publications, 2020. URL: [Link]

-

Title: Chiral auxiliary Source: Wikipedia. URL: [Link]

-

Title: Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids Source: Molecules, 2010, 15(4), 2843-2851. URL: [Link]

-

Title: Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase Source: Biotechnology Letters, 1997, 19(11), 1073-1076. URL: [Link]

-

Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: IntechOpen, 2023. URL: [Link]

-

Title: Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction Source: ChemRxiv, 2024. URL: [Link]

-

Title: Chiral Auxiliaries In CSIR NET Chemistry Source: YouTube, 2023. URL: [Link]

-

Title: Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids Source: Nature Communications, 2024, 15(1), 5481. URL: [Link]

-

Title: An enantioselective, intermolecular α-arylation of ester enolates to form tertiary stereocenters Source: PubMed, 2011. URL: [Link]

-

Title: Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions Source: Organic Letters, 2010, 12(22), 5222-5225. URL: [Link]

-

Title: Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives Source: ResearchGate, 2014. URL: [Link]

-

Title: Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000 Source: Biotechnology Progress, 2000, 16(5), 779-783. URL: [Link]

-

Title: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines Source: ResearchGate, 2021. URL: [Link]

-

Title: Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives Source: Molecules, 2023, 28(21), 7381. URL: [Link]

-

Title: Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates Source: ChemRxiv, 2022. URL: [Link]

-

Title: Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis Source: Pharmacy 180. URL: [Link]

-

Title: Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) Source: Via Medica Journals, 2017. URL: [Link]

-

Title: Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids Source: PubMed, 2024. URL: [Link]

Sources

- 1. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An enantioselective, intermolecular α-arylation of ester enolates to form tertiary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 12. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 13. communities.springernature.com [communities.springernature.com]

- 14. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(2-fluoro-6-methoxyphenyl)acetate

Welcome to the technical support center for the purification of Methyl 2-(2-fluoro-6-methoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges and their solutions. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of biological data. The presence of impurities, even in trace amounts, can lead to side reactions, decreased yields, and misleading biological results. This guide provides a systematic approach to the purification of this compound, addressing common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

-

Unreacted starting materials: Such as 2-fluoro-6-methoxyphenol or methyl chloroacetate (depending on the synthetic route).

-

Isomeric products: Positional isomers may form depending on the selectivity of the reaction.

-

Over-alkylation or over-esterification products.

-

Hydrolysis product: 2-(2-fluoro-6-methoxyphenyl)acetic acid, if moisture is present.

-

Solvent residues: From the reaction or initial work-up.

Q2: My crude product is a dark oil. What is the likely cause and how should I proceed?

A2: A dark coloration often indicates the presence of polymeric or highly conjugated impurities. This can result from side reactions at elevated temperatures or the presence of reactive impurities in the starting materials. It is advisable to perform a preliminary purification step before attempting column chromatography. A wash with a saturated sodium bisulfite solution can sometimes remove colored impurities. If the color persists, treatment with activated charcoal during a preliminary filtration or recrystallization step can be effective.

Q3: I am having trouble separating my product from a close-running impurity on TLC. What can I do?

A3: If two spots have very similar Rf values, consider the following:

-

Optimize the solvent system for column chromatography: A less polar solvent system will generally increase the separation between spots. Try small gradients of a more polar solvent in a non-polar solvent (e.g., gradually increasing ethyl acetate in hexane).

-

Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.

-

Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield after purification | - Product loss during extraction. - Inefficient elution from the chromatography column. - Product is too soluble in the recrystallization solvent. | - Ensure the correct pH during aqueous work-up to prevent the product from remaining in the aqueous layer. - After column chromatography, flush the column with a more polar solvent to ensure all product has been eluted. - For recrystallization, use a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Cool the solution slowly to maximize crystal formation. |

| Product is not crystallizing | - Presence of impurities inhibiting crystal lattice formation. - Product is an oil at room temperature. | - Re-purify by column chromatography to remove impurities. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - If the product is an oil, distillation under reduced pressure may be a suitable purification method. |

| Multiple spots on TLC after purification | - Co-elution of impurities during column chromatography. - Decomposition of the product on the silica gel. | - Use a longer column or a shallower solvent gradient for better separation. - Deactivate the silica gel by adding a small amount of triethylamine to the eluent if the compound is suspected to be acid-sensitive. |

Experimental Protocols

Preliminary Purification: Liquid-Liquid Extraction

This initial step is crucial for removing baseline impurities and preparing your crude product for more refined purification techniques.

-

Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with:

-

A saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, such as the corresponding carboxylic acid.

-

Water to remove any water-soluble byproducts.

-

Brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers and to remove residual water.

-

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

-

Prepare the column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Load the sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the top of the silica gel.

-

Elute the column: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

-

Collect fractions: Collect the eluent in small fractions and monitor the composition of each fraction by thin-layer chromatography (TLC).

-

Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica gel (230-400 mesh) | Standard choice for a wide range of organic compounds. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. A shallow gradient provides better resolution. |

| Elution Monitoring | TLC with UV visualization and/or staining | To identify the fractions containing the pure product. |

Purification by Recrystallization

If this compound is a solid, recrystallization is an excellent final purification step to achieve high purity.

-

Choose a suitable solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Petroleum ether has been shown to be effective for similar compounds.[1] Other potential solvents include hexane, heptane, or a mixture of ethyl acetate and hexane.

-

Dissolve the compound: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

-

Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter: If charcoal was used, or if there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.

-

Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolate the crystals: Collect the crystals by vacuum filtration.

-

Wash the crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals: Dry the purified crystals under vacuum.

References

-

Awadallah, M. D., et al. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

-

(Z)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-6-methoxyphenyl acetate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o539. [Link]

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). Pharmaceuticals, 17(6), 763. [Link]

-

Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. (2013). The Royal Society of Chemistry. [Link]

- CN102249891B - Method for recovering and purifying phenylacetic acid. (2012).

-

Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. (2022). Drug Testing and Analysis, 14(6), 1035–1042. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(2-fluoro-6-methoxyphenyl)acetate

Welcome to the technical support guide for the synthesis of Methyl 2-(2-fluoro-6-methoxyphenyl)acetate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, ensuring high yield and purity.

Overview of the Core Synthesis

The most prevalent and straightforward method for synthesizing this compound is the O-alkylation of 2-fluoro-6-methoxyphenol with a methyl haloacetate, typically methyl bromoacetate or chloroacetate. This reaction is a variation of the Williamson ether synthesis.[1] It involves the deprotonation of the phenol to form a phenoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate in an SN2 reaction.[2]

While theoretically simple, this synthesis is often plagued by competing reactions and challenging purifications. This guide will address these issues in a practical, question-and-answer format.

Core Reaction Pathway

The intended transformation follows the pathway illustrated below:

Caption: Desired O-alkylation pathway via Williamson ether synthesis.

Troubleshooting Guide & Frequently Asked Questions

This section directly addresses the common problems observed during the synthesis. Each question is followed by an analysis of potential causes, diagnostic advice, and actionable solutions.

FAQ 1: My reaction is sluggish, and I have a low yield of the desired product, with a lot of unreacted 2-fluoro-6-methoxyphenol remaining. What's going wrong?

Potential Causes & Mechanisms:

-

Insufficient Deprotonation: The first step, the formation of the phenoxide, is critical. If the base is too weak or used in insufficient quantity, a significant portion of the phenol will remain unreacted. Phenols are more acidic than aliphatic alcohols, but the fluorine atom can influence the pKa.[3]

-

Poor Base-Solvent Compatibility: Solid-liquid phase heterogeneity can be a major issue. A base like potassium carbonate (K₂CO₃) has low solubility in common solvents like acetone or acetonitrile (ACN). If the base is not finely ground or if agitation is poor, its effective surface area is limited, leading to slow and incomplete deprotonation.

-

Low Reaction Temperature: Like most SN2 reactions, this O-alkylation has an activation energy barrier.[2] Running the reaction at room temperature may be too slow to achieve a reasonable conversion in a practical timeframe.

Diagnostic & Verification Steps:

-

TLC/LC-MS Analysis: Monitor the reaction progress. The persistence of the starting phenol spot/peak with minimal product formation over several hours is a clear indicator of a stalled reaction.

-

pH Check (Aqueous Work-up): After the reaction, if you perform an aqueous work-up, the pH of the aqueous layer should be basic. If it's neutral or acidic, it suggests the base was consumed by an unforeseen side reaction or was insufficient from the start.

Recommended Solutions & Protocols:

| Solution Category | Actionable Recommendation | Rationale |

| Base Selection & Usage | Use a stronger base like sodium hydride (NaH) or a more soluble one like cesium carbonate (Cs₂CO₃).[4] If using K₂CO₃, ensure it is finely powdered and use at least 2.0 equivalents. | A stronger base ensures more complete and rapid deprotonation. Increased solubility (Cs₂CO₃) or reactivity (NaH) overcomes phase transfer limitations. |

| Temperature Optimization | Heat the reaction mixture to reflux in the chosen solvent (e.g., Acetone: ~56°C, ACN: ~82°C). | Increasing the temperature provides the necessary thermal energy to overcome the activation barrier, significantly increasing the reaction rate. |

| Phase Transfer Catalysis | If using an insoluble base like K₂CO₃ in a non-polar solvent, add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[5] | The PTC helps to shuttle the phenoxide anion from the solid surface into the organic phase where the alkylating agent resides, accelerating the reaction. |

Optimized Protocol for Improved Conversion:

-

To a flask containing 2-fluoro-6-methoxyphenol (1.0 eq) and finely powdered K₂CO₃ (2.5 eq) in anhydrous acetonitrile (10 volumes), add methyl bromoacetate (1.2 eq).

-

Heat the mixture to reflux (~82°C) under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS every 2 hours until the consumption of the starting phenol is complete (typically 4-8 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.[4]

-

Proceed with the work-up as described in the purification section.

FAQ 2: My mass spectrometry data shows a peak corresponding to a mass 14 Da lower than my product. What is this impurity?

Potential Causes & Mechanisms:

This impurity is almost certainly the carboxylic acid, 2-(2-fluoro-6-methoxyphenyl)acetic acid , formed via the hydrolysis of the methyl ester product. A mass difference of 14 Da corresponds to the replacement of a methyl group (-CH₃, 15 Da) with a hydrogen atom (-H, 1 Da).

-

Mechanism of Hydrolysis: Ester hydrolysis can be catalyzed by both acid and base.[6]

-

Base-Mediated (Saponification): During the reaction, if any moisture is present, the hydroxide ions (formed from the reaction of K₂CO₃ with water) can attack the ester carbonyl. This is often the primary cause during the reaction itself.

-

Work-up Conditions: The most common cause is the work-up procedure. Washing the organic layer with an aqueous base (e.g., NaHCO₃ or NaOH solution) to remove unreacted phenol can easily saponify the ester product, especially if contact time is long or the base is too concentrated.[7] Acidic work-up can also catalyze hydrolysis, though it is generally slower than base-catalyzed hydrolysis.[8]

-

Caption: Base-catalyzed hydrolysis (saponification) of the ester product.

Diagnostic & Verification Steps:

-

LC-MS Analysis: Confirm the presence of the impurity with a mass corresponding to [M-14+H]⁺ or [M-14-H]⁻.

-

Solubility Test: The carboxylic acid impurity is acidic and will be soluble in a basic aqueous solution (like 5% NaHCO₃). Extracting your crude organic layer with a mild base should remove this impurity, which can be confirmed by re-analyzing the organic layer.

Recommended Solutions & Protocols:

| Solution Category | Actionable Recommendation | Rationale |

| Anhydrous Conditions | Ensure all reagents and solvents are thoroughly dried. Use anhydrous K₂CO₃ (can be flamed-dried under vacuum) and distilled solvents. | Minimizing water content from the start prevents in-situ hydrolysis during the reaction. |

| Optimized Work-up | Avoid strong basic washes. Wash the organic layer with water or a saturated brine solution instead of sodium bicarbonate or sodium hydroxide.[4] | This minimizes the risk of saponification during purification. Unreacted phenol can be removed via column chromatography. |

| Acidic Wash | If an acidic starting material needs to be removed, a very dilute and quick wash with cold 1M HCl can be used, followed immediately by a brine wash to remove residual acid. | While acid can catalyze hydrolysis, the reaction is much slower than with base, making it a safer option for a quick wash.[6] |

FAQ 3: I see an unexpected isomer in my NMR/LC data. Could C-alkylation be occurring?

Potential Causes & Mechanisms:

Yes, C-alkylation is a known competitive side reaction in the alkylation of phenolates.[9] The phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly ortho and para positions).

-

O-alkylation (Kinetic Product): Attack from the oxygen is typically faster and is favored under most conditions, leading to the desired ether. This is considered the kinetically controlled product.[10]

-

C-alkylation (Thermodynamic Product): Attack from the ring carbon is slower but can lead to a more stable product in some cases. However, for this specific substrate, the desired O-alkylated product is generally more stable. C-alkylation is more likely to occur under conditions that hinder the reactivity of the oxygen atom.[9]

Factors that can promote C-alkylation include:

-

Solvent Choice: Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction. This steric hindrance can favor attack from the less-hindered carbon positions.[9]

-

Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the charge distribution and reactivity of the phenoxide.

Caption: Competing pathways for O-alkylation versus C-alkylation.

Diagnostic & Verification Steps:

-

¹H NMR Spectroscopy: C-alkylation would result in a product with a free phenolic -OH group, which would appear as a broad singlet. Additionally, the aromatic substitution pattern would change, leading to different coupling constants and chemical shifts. The methylene (-CH₂-) protons of a C-alkylated product would likely appear at a different chemical shift compared to the O-alkylated product (~4.7 ppm).

-

2D NMR (HSQC/HMBC): These experiments can definitively establish the connectivity between the methylene group and the aromatic ring, confirming C- vs. O-alkylation.

Recommended Solutions & Protocols:

| Solution Category | Actionable Recommendation | Rationale |

| Solvent Control | Use polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone.[9] | These solvents do not hydrogen-bond with the phenoxide oxygen, leaving it exposed and highly nucleophilic, thus strongly favoring the desired O-alkylation pathway. |

| Reagent Choice | Use methyl bromoacetate or iodoacetate instead of methyl chloroacetate. | Softer electrophiles (with better leaving groups like Br⁻ or I⁻) tend to favor reaction at the softer nucleophilic center, which in this case is the oxygen.[11] |

Summary of Potential Side Products

For quick identification, the following table summarizes the key side products discussed:

| Impurity Name | Structure | Molecular Weight ( g/mol ) | Mass Spec Ion (M+H)⁺ | Key Diagnostic Feature |

| Unreacted Phenol | 2-Fluoro-6-methoxyphenol | 142.12 | 143.1 | Matches starting material; Soluble in aqueous base. |

| Hydrolysis Product | 2-(2-Fluoro-6-methoxyphenyl)acetic acid | 184.15 | 185.1 | Mass is 14 Da less than the product; Acidic. |

| C-Alkylation Product | Methyl 2-(3-fluoro-2-hydroxy-5-methoxyphenyl)acetate | 198.17 | 199.2 | Isomer of the product; Shows a phenolic -OH in NMR. |

References

-

MDPI: Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [12]

-

Master Organic Chemistry: The Williamson Ether Synthesis. [2]

-

ACG Publications: Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [13]

-

PharmaXChange.info: Phenolates- O-alkylation and C-alkylation. [9]

-

Chemguide: Hydrolysis of Esters. [6]

-

Organic Chemistry Portal: Methyl Esters. [7]

-

Google Patents: Hydrolysis of methyl esters. [8]

-

MDPI: 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. [5]

-

ResearchGate: Differential reaction energy profiles for O versus C alkylation of enolates. [10]

-

PubMed: Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. [3]

-

Reddit: What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [11]

-

Williamson Ether Synthesis Lab: The Synthesis of 4-Methylphenoxyacetic Acid. [14]

-

UCLA Chemistry: Williamson Ether Synthesis. [1]

-

Reaction Chemistry: Alcohol to Ether using Williamson synthesis (O-Alkylation). [4]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Methyl Esters [organic-chemistry.org]

- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. mdpi.com [mdpi.com]

- 13. acgpubs.org [acgpubs.org]

- 14. The Williamson Ether Synthesis [cs.gordon.edu]

Validation & Comparative

analytical methods for Methyl 2-(2-fluoro-6-methoxyphenyl)acetate

As a Senior Application Scientist, this guide provides a comparative analysis of analytical methodologies for Methyl 2-(2-fluoro-6-methoxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. The focus is on providing robust, field-proven methods that ensure the quality, purity, and consistency required in drug development. This document is structured to explain not just the 'how' but the 'why' behind the analytical choices, ensuring a self-validating and scientifically sound approach.

Introduction to this compound

This compound (CAS No. 1263379-06-1, Molecular Formula: C₁₀H₁₁FO₃, Molecular Weight: 198.19 g/mol ) is an organic building block whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, a multi-faceted analytical approach is essential for its complete characterization. This guide compares the primary analytical techniques for quantitative analysis, impurity profiling, and structural confirmation.

Chromatographic Methods: The Workhorse for Purity and Quantification

Chromatographic techniques are fundamental for separating the target molecule from impurities, allowing for accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

For a moderately polar and non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the premier choice. It offers unparalleled versatility for both purity determination and quantitative assay.

Expertise & Causality: We select a C18 stationary phase because its non-polar nature provides excellent retention and separation for aromatic compounds. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved, from polar starting materials to non-polar by-products. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is critical; it suppresses the ionization of any potential acidic or basic functional groups, leading to symmetrical and sharp chromatographic peaks, which is essential for accurate integration and quantification.

Experimental Protocol: RP-HPLC for Purity and Assay

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD, 272 nm (or λmax determined from a UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent to a final concentration of 1 mg/mL.

-

System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the USP tailing factor should be ≤ 1.5.

Trustworthiness - A Self-Validating System: The DAD provides a layer of validation that a simple UV detector cannot. It allows for peak purity analysis, comparing spectra across a single peak to flag the presence of co-eluting impurities. This, combined with stringent system suitability tests, ensures that the reported purity is reliable.[1]

Gas Chromatography (GC)

GC is a viable alternative, particularly for identifying volatile organic impurities or residual solvents. The compound's ester structure suggests it has sufficient thermal stability for GC analysis.

Expertise & Causality: A GC-MS system is highly recommended over GC-FID. While FID is robust for quantification, the mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library databases.[2][3] This is invaluable for impurity profiling and investigating unknown peaks. Derivatization is generally not required for this analyte, simplifying the workflow.[4]

Experimental Protocol: GC-MS for Impurity Profiling

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Program:

-

Initial: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-450 amu.

-

Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.

Workflow for Chromatographic Analysis

Caption: Standard workflow for chromatographic purity analysis.

Spectroscopic Methods: For Definitive Structural Confirmation

While chromatography separates and quantifies, spectroscopy identifies. For unambiguous confirmation of structure, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.[5]

Expertise & Causality: A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.

-

¹H NMR: Confirms the presence of all proton environments: the aromatic protons, the two distinct methoxy groups (-OCH₃), and the methylene protons (-CH₂-).

-

¹³C NMR: Confirms the number of unique carbon atoms, including the carbonyl carbon of the ester.

-

¹⁹F NMR: This is particularly powerful for fluorinated compounds. It will show a single resonance, and its coupling to nearby protons in the ¹H spectrum can confirm the fluorine's position on the aromatic ring.

Expected ¹H NMR Signals (in CDCl₃):

-

~7.0-7.4 ppm: Multiplets, corresponding to the 3 protons on the aromatic ring.

-

~3.9 ppm: Singlet, 3H, from the ring-bound methoxy group (-OCH₃).

-

~3.8 ppm: Singlet, 2H, from the methylene group (-CH₂-).

-

~3.7 ppm: Singlet, 3H, from the methyl ester group (-COOCH₃).

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which serves as a molecular fingerprint. When coupled with HPLC (LC-MS), it becomes the most powerful tool for identifying unknown impurities.[6]

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will primarily yield the protonated molecular ion [M+H]⁺.

-

Expected Molecular Ion: For C₁₀H₁₁FO₃, the exact mass is 198.0692. In positive ESI mode, we would expect to see a prominent ion at m/z 199.0770 ([M+H]⁺).

-

Fragmentation Analysis: Collision-Induced Dissociation (CID) of the parent ion can reveal structural information. Expected fragments might include the loss of methanol (m/z ~167) or the loss of the entire methoxycarbonylmethyl group (m/z ~127). This fragmentation pattern is crucial for confirming the identity of the main peak and for tentatively identifying isomers or related impurities.[7]

Comparative Guide to Analytical Methods

| Parameter | HPLC-DAD | GC-MS | NMR Spectroscopy | LC-MS |

| Primary Use | Purity, Assay, Quantification | Volatile Impurity Profiling | Structural Elucidation | Impurity Identification & Profiling |

| Sensitivity | High (ng range) | Very High (pg range) | Low (mg range) | Very High (pg-fg range) |

| Throughput | High | Medium | Low | Medium |

| Destructive? | Yes | Yes | No | Yes |

| Strengths | Robust, reproducible, versatile for non-volatile compounds, peak purity analysis. | Excellent for volatile impurities and residual solvents, provides mass spectral data for identification. | Unambiguous structure confirmation, non-destructive. | Combines separation power of HPLC with identification power of MS. Ideal for unknowns. |

| Limitations | Requires reference standards for identification, may not resolve all impurities. | Not suitable for non-volatile or thermally labile compounds. | Low sensitivity, complex spectra, not suitable for trace analysis. | Complex instrumentation, potential for ion suppression from matrix effects. |

Integrated Analytical Strategy: A Holistic Approach

No single technique is sufficient for full characterization. A logical, tiered approach ensures both quality control and a deep understanding of the product's impurity profile, which is critical for regulatory submissions.[8][9]

Caption: Integrated strategy for comprehensive analytical control.

For routine quality control of this compound, a validated RP-HPLC method with DAD detection is the recommended workhorse. It provides reliable data on purity and can quantify known impurities against reference standards. However, for initial characterization, reference standard qualification, and the investigation of unknown impurities that may arise from process changes, an integrated approach is mandatory. NMR spectroscopy provides unequivocal structural proof, while GC-MS and LC-MS are essential for a comprehensive impurity profile. This multi-technique strategy creates a self-validating system that ensures the highest standards of scientific integrity and product quality for researchers, scientists, and drug development professionals.

References

-

Boron Molecular. 2-methoxyphenyl acetate. Available from: [Link] (Note: Commercial source for a related compound).

-

Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed. Available from: [Link]

-

MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available from: [Link]

-

Environmental Protection Agency. Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. Available from: [Link]

-

Kono, H., & Oshima, K. (2015). NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity. PubMed. Available from: [Link]

-

MDPI. (2023). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Available from: [Link]

-

MDPI. (2023). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Available from: [Link]

-

Rawat, A., & Ghode, P. (2017). OVERVIEW ON IMPURITY PROFILING AND REPORTING METHODOLOGIES ADOPTED BY UNITED STATES AND EUROPE. ResearchGate. Available from: [Link]

-

Lin, W. G., et al. (2001). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available from: [Link]

-

Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available from: [Link]

-

Kavanagh, P., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis. Available from: [Link]

-

PharmaTutor. (2019). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Available from: [Link]

-

National Center for Biotechnology Information. N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide. Available from: [Link]

-

Musshoff, F., & Daldrup, T. (1998). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. PubMed. Available from: [Link]

-